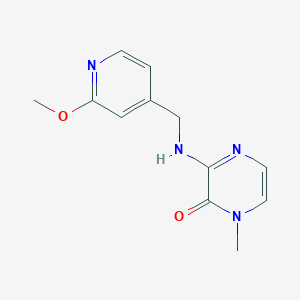

3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(2-methoxypyridin-4-yl)methylamino]-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-6-5-14-11(12(16)17)15-8-9-3-4-13-10(7-9)18-2/h3-7H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBBIJBHHNBNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NCC2=CC(=NC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one, with the CAS number 1410961-70-4, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxypyridine moiety and a pyrazinone core, suggests various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C₁₂H₁₄N₄O₂, with a molecular weight of 246.27 g/mol. The compound's structure is critical for its biological interactions and activity.

| Property | Value |

|---|---|

| CAS Number | 1410961-70-4 |

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.27 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to have significant antibacterial effects against various strains of bacteria, including E. coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Studies on related compounds suggest potential anticancer activity. For example, certain pyridinyl derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 13 to 365 µM . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. A study reported that certain derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting a potential for treating inflammatory diseases . The anti-inflammatory mechanism may involve modulation of signaling pathways associated with inflammation.

Case Studies

- Inhibition of Endothiapepsin : A study utilized combinatorial chemistry to discover inhibitors of endothiapepsin, an aspartic protease involved in various diseases. Compounds were tested for their binding affinity and biochemical activity, revealing several effective inhibitors with IC50 values below 15 µM .

- Antimicrobial Efficacy : A recent investigation into methanolic extracts containing pyridine derivatives showed promising antibacterial activity against E. faecalis, with MIC values indicating effective inhibition at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Cytokine Modulation : The ability to modulate cytokine levels indicates a role in managing inflammatory responses.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrazine compounds, including those similar to 3-(((2-methoxypyridin-4-yl)methyl)amino)-1-methylpyrazin-2(1H)-one, exhibit antiviral properties. A study highlighted the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for the replication of certain viruses, including measles. This inhibition suggests that the compound could be developed as an antiviral agent through structural modifications to enhance efficacy against viral targets .

Protein Kinase Inhibition

The compound's structure allows for exploration in the realm of protein kinase inhibitors. Protein kinases are vital in regulating cellular functions and are implicated in various diseases, including cancer. Compounds with similar structures have shown promise in inhibiting specific kinases, suggesting that this compound could be evaluated for its potential as a therapeutic agent targeting these enzymes .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate the biological activity of pyrazine derivatives. The findings indicated that modifications on the pyridine and pyrazine rings significantly influenced the compound's activity against various biological targets. The presence of methoxy groups was found to enhance solubility and bioavailability, making it a favorable modification for drug development .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | DHODH | IC50 = 50 nM | |

| Compound B | Protein Kinase CLK1 | IC50 = 30 nM | |

| This compound | TBD | TBD | TBD |

Future Directions in Research

The ongoing research into this compound focuses on:

- Optimization of Structure : Further studies are needed to optimize the chemical structure for enhanced potency and selectivity against specific biological targets.

- In Vivo Studies : Transitioning from in vitro assays to animal models will provide insights into pharmacokinetics, toxicity, and therapeutic efficacy.

- Combination Therapies : Investigating the potential of this compound in combination with existing antiviral or anticancer agents could lead to synergistic effects, improving treatment outcomes.

Q & A

Q. Basic

- Spectroscopy : -NMR (to confirm methoxy and methylamino substituents), -NMR (for pyrazinone ring analysis), and IR (to identify carbonyl groups at ~1650 cm) .

- Mass spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H] at m/z 291.12) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for Z/E isomerism in related analogs .

What strategies guide structure-activity relationship (SAR) studies for optimizing biological activity?

Q. Advanced

- Systematic substituent variation : Modify the methoxypyridine (e.g., replace methoxy with ethoxy) or pyrazinone methyl group to assess antimicrobial or anticancer potency .

- Bioisosteric replacements : Substitute the pyrazinone core with triazolopyrimidine (as in analogs) to enhance target binding .

- In silico docking : Use AutoDock Vina to predict interactions with enzymes like dihydrofolate reductase (DHFR) .

How can discrepancies in biological activity data across studies be resolved?

Q. Advanced

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for purity (>98% via HPLC) .

- Cross-validation : Compare results with structurally related compounds (e.g., triazolopyrimidines in ) to identify scaffold-specific trends .

- Meta-analysis : Pool data from multiple studies to account for variability in assay conditions (e.g., pH, serum concentration) .

What methodologies improve pharmacokinetic properties like solubility and bioavailability?

Q. Advanced

- Prodrug strategies : Introduce phosphate esters at the pyrazinone carbonyl to enhance aqueous solubility .

- Lipid formulations : Encapsulate the compound in liposomes (e.g., DSPC/cholesterol) for sustained release in vivo .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify sites of rapid oxidation (e.g., methylamino group) .

How is environmental impact assessed for this compound?

Q. Advanced

- Biodegradation studies : Incubate with soil microbiota (OECD 301B) to measure half-life under aerobic conditions .

- Ecotoxicity testing : Evaluate Daphnia magna mortality (LC) and algal growth inhibition (OECD 201/202) .

- Computational modeling : EPI Suite to predict bioaccumulation (log ) and mobility (soil sorption coefficient) .

What computational approaches predict target binding mechanisms?

Q. Advanced

- Molecular dynamics (MD) simulations : GROMACS to simulate ligand-protein interactions (e.g., kinase inhibition) over 100 ns trajectories .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors at pyrazinone N1) using MOE .

- QSAR models : Train Random Forest algorithms on IC data from analogs to prioritize synthetic targets .

How can in vitro findings be translated to in vivo models?

Q. Advanced

- Dose extrapolation : Calculate allometric scaling factors (e.g., body surface area) from rodent to human equivalents .

- Toxicokinetics : Measure plasma concentrations via LC-MS/MS after oral administration (e.g., 50 mg/kg in Sprague-Dawley rats) .

- Biomarker validation : Correlate in vitro IC with tumor volume reduction in xenograft models .

What functional groups dictate reactivity in downstream derivatization?

Q. Basic

- Methoxy group : Susceptible to demethylation under acidic conditions (e.g., HBr/HOAc) .

- Pyrazinone carbonyl : Reacts with hydrazines to form hydrazones (used in prodrug synthesis) .

- Methylamino group : Participates in reductive amination with aldehydes (e.g., glyoxylic acid) .

How are mechanistic studies designed to identify biological targets?

Q. Advanced

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in HeLa cells to assess loss of cytotoxicity .

- Thermal shift assays : Monitor protein denaturation (via SYPRO Orange) to confirm binding to purified enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.